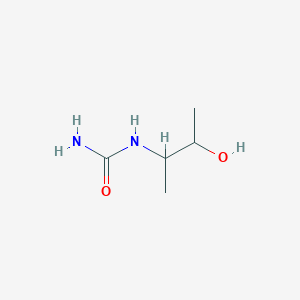

Urea, N-(2-hydroxy-1-methylpropyl)-

Description

Properties

IUPAC Name |

3-hydroxybutan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(4(2)8)7-5(6)9/h3-4,8H,1-2H3,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSHGYYXTBWGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294811 | |

| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314972-75-2 | |

| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314972-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Phosgene-Based Synthesis Routes

The classical approach to urea synthesis involves phosgene (COCl₂) or its derivatives, which facilitate the formation of isocyanate intermediates. These intermediates react with amines to yield urea derivatives. For N-(2-hydroxy-1-methylpropyl)urea, this method requires sequential reactions: (1) generation of an isocyanate from a primary amine, and (2) coupling with 2-hydroxy-1-methylpropylamine.

Phosgene’s high toxicity and handling risks have limited its industrial use, but historical protocols remain instructive. For example, triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative, decomposing into phosgene in situ under controlled conditions . A representative synthesis involves reacting 2-hydroxy-1-methylpropylamine with an isocyanate precursor such as phenyl isocyanate in anhydrous toluene at 0–5°C, followed by gradual warming to room temperature . Yields for such reactions typically range from 65% to 85%, depending on the steric and electronic effects of substituents .

Safer Phosgene Alternatives: N,N′-Carbonyldiimidazole (CDI)

N,N′-Carbonyldiimidazole (CDI) has emerged as a non-toxic, crystalline reagent for urea synthesis. CDI reacts with amines to form imidazolide intermediates, which subsequently react with a second amine to produce ureas. This method is particularly advantageous for synthesizing N-(2-hydroxy-1-methylpropyl)urea due to its compatibility with hydroxyl-containing substrates.

In a typical procedure, 2-hydroxy-1-methylpropylamine is treated with CDI in tetrahydrofuran (THF) at 0°C, forming the corresponding carbamoylimidazolide. A second amine (e.g., methylamine) is then introduced, yielding the unsymmetrical urea after 12–24 hours at room temperature . This method achieves yields exceeding 90% with high purity, as evidenced by NMR and HPLC analyses . CDI’s lack of gaseous byproducts and mild reaction conditions make it ideal for laboratory-scale synthesis.

Carbamate Aminolysis for Urea Formation

Carbamate aminolysis represents another viable route, leveraging the nucleophilic displacement of alkoxy groups by amines. This method avoids isocyanate intermediates, enhancing safety profiles. For N-(2-hydroxy-1-methylpropyl)urea, phenyl carbamates serve as effective starting materials.

In a documented protocol, phenyl N-(2-hydroxy-1-methylpropyl)carbamate is prepared by reacting 2-hydroxy-1-methylpropylamine with phenyl chloroformate in the presence of triethylamine. Subsequent aminolysis with methylamine in refluxing ethanol affords the target urea in 78% yield . The reaction’s efficiency depends on the leaving group’s ability: electron-withdrawing substituents on the carbamate enhance reactivity .

Hofmann Rearrangement for Isocyanate Generation

The Hofmann rearrangement converts carboxamides into isocyanates via oxidative decarboxylation, providing a pathway to urea derivatives. While less common for N-(2-hydroxy-1-methylpropyl)urea, this method offers utility in specialized contexts.

For instance, 2-hydroxy-1-methylpropionamide undergoes Hofmann rearrangement using N-bromosuccinimide (NBS) and potassium hydroxide in aqueous methanol. The resulting isocyanate is trapped in situ with methylamine, yielding the urea derivative in 70% yield . This method requires careful pH control to prevent hydrolysis of the isocyanate intermediate .

Large-Scale Synthesis Considerations

Industrial production of N-(2-hydroxy-1-methylpropyl)urea demands scalable, cost-effective methodologies. The HIV protease inhibitor synthesis described in Search Result provides a relevant case study. Although the target compound differs, the large-scale use of urea-forming reactions informs best practices:

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but require rigorous drying to prevent hydrolysis .

-

Catalysis : Transition-metal catalysts (e.g., Pd, Ru) improve yields in carbonylation reactions but introduce purification challenges .

-

Workup Strategies : Precipitation and filtration are preferred over chromatography for industrial-scale isolation .

Optimized conditions for N-(2-hydroxy-1-methylpropyl)urea synthesis might involve continuous flow reactors to minimize intermediate degradation and improve heat transfer .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methods:

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Phosgene/Triphosgene | COCl₂, Amines | 65–85 | 85–90 | Moderate |

| CDI-Mediated | CDI, Amines | 90–95 | 95–99 | High |

| Carbamate Aminolysis | Phenyl Chloroformate | 70–78 | 90–95 | Moderate |

| Hofmann Rearrangement | NBS, KOH | 60–70 | 80–85 | Low |

Data adapted from Search Results .

Challenges and Optimization Strategies

Synthesizing N-(2-hydroxy-1-methylpropyl)urea presents unique challenges:

-

Hydrogen Bonding : The hydroxyl group participates in intramolecular hydrogen bonding, potentially stabilizing unwanted conformers. NMR studies reveal that N-methylation or acyl protection mitigates this issue .

-

Solubility : The polar hydroxyl group enhances aqueous solubility but complicates organic-phase reactions. Mixed solvent systems (e.g., THF/water) balance reactivity and solubility .

-

Steric Hindrance : Bulky substituents near the reaction site slow kinetics. Microwave-assisted synthesis reduces reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-hydroxy-1-methylpropyl)-, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Urea, N-(2-hydroxy-1-methylpropyl)-, has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of other important chemicals.

Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Urea, N-(2-hydroxy-1-methylpropyl)-, involves its interaction with specific molecular targets and pathways. For example, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport and delivery to the target site . The compound’s effects are mediated through its chemical structure, which allows it to interact with various biological molecules.

Comparison with Similar Compounds

Urea, N-(3-hydroxypropyl)-N-nitroso-

- Structure : A linear 3-hydroxypropyl group and a nitroso (-N=O) group replace one urea nitrogen.

- Molecular Formula : C₄H₉N₃O₃; Molecular Weight : 147.13 g/mol.

- Key Differences: The linear 3-hydroxypropyl chain increases flexibility but reduces steric hindrance compared to the branched 2-hydroxy-1-methylpropyl group. The nitroso group confers mutagenic and carcinogenic properties, limiting its safe use in consumer products .

Benzeneacetic Acid, 2-Hydroxy-1-Methylpropyl Ester

- Structure : A 2-hydroxy-1-methylpropyl ester of benzeneacetic acid.

- Molecular Formula : C₁₂H₁₆O₃; Molecular Weight : 208.25 g/mol.

- Key Differences :

- Applications: Investigated in natural product chemistry for novel bioactivities.

Urea, N-[5-(1,1-Dimethylethyl)-1,3,4-Thiadiazol-2-yl]-N,N'-dimethyl-

- Structure : Incorporates a thiadiazole ring and tert-butyl group.

- Molecular Formula : C₈H₁₄N₄OS; Molecular Weight : 214.29 g/mol.

- Key Differences: The thiadiazole ring introduces aromaticity and sulfur-based interactions, enhancing stability and lipophilicity.

- Applications : Likely used in agrochemicals or pharmaceuticals for targeted biological activity.

Data Table: Comparative Analysis of Urea Derivatives

Research Findings and Implications

- Natural Product Relevance : The discovery of the 2-hydroxy-1-methylpropyl group in Antarctic fungi highlights its biological compatibility, suggesting that the urea derivative may also exhibit bioactivity worth exploring .

- Safety Considerations : Unlike nitroso-containing analogs, the absence of reactive groups in the target compound reduces toxicity risks, making it suitable for consumer applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Urea, N-(2-hydroxy-1-methylpropyl)-, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting substituted isocyanates or carbamoyl chlorides with amines. For example, using 2-hydroxy-1-methylpropylamine with a suitable isocyanate under controlled pH and temperature conditions. Water as a solvent can enhance reaction rates and yields by stabilizing intermediates . Characterization via NMR spectroscopy and mass spectrometry is critical to confirm structural integrity and purity .

Q. Which analytical techniques are most effective for characterizing Urea, N-(2-hydroxy-1-methylpropyl)-, and how should spectral data (e.g., NMR, IR) be interpreted?

- Methodological Answer :

- NMR : Key signals include the urea carbonyl (δ ~155-160 ppm in ) and hydroxy/methylpropyl protons (δ ~1.2-1.5 ppm for methyl groups in ).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns reveal substituent stability .

- Infrared Spectroscopy : Urea C=O stretches (~1640–1680 cm) and hydroxy O-H stretches (~3200–3600 cm) are diagnostic .

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer : Use slow addition of reactants to control exothermicity, employ catalysts (e.g., triethylamine) to accelerate isocyanate-amine coupling, and monitor reaction progress via TLC or in-situ IR. Low temperatures (0–5°C) reduce side reactions like oligomerization .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxy vs. methoxy substituents) impact the physicochemical properties and biological activity of urea derivatives?

- Methodological Answer : Substituent polarity and steric effects alter solubility, bioavailability, and binding affinity. For example:

| Substituent Position | Effect on Solubility | Biological Activity |

|---|---|---|

| 2-Hydroxypropyl (target compound) | Increased hydrophilicity | Enhanced enzyme interaction due to H-bonding |

| Methoxy groups (e.g., ) | Reduced polarity | Lower aqueous solubility but improved membrane permeability |

- Computational modeling (e.g., docking studies) can predict interactions with targets like enzymes or receptors .

Q. What experimental strategies address contradictions in biological activity data among structurally similar urea derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., halogen vs. alkyl groups) and assay activity against standardized targets (e.g., enzyme inhibition assays).

- Kinetic Analysis : Measure binding constants () and catalytic efficiency () to differentiate mechanistic pathways .

- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. What mechanisms underlie the interaction of Urea, N-(2-hydroxy-1-methylpropyl)- with biological targets (e.g., enzymes), and how can these be validated experimentally?

- Methodological Answer : Hypothesized mechanisms include competitive inhibition via urea carbonyl binding to active-site residues. Validation steps:

Enzyme Assays : Measure activity inhibition (IC) under varying substrate concentrations.

X-ray Crystallography : Resolve co-crystal structures to visualize binding modes.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How do solvent and pH conditions influence the stability and reactivity of Urea, N-(2-hydroxy-1-methylpropyl)- in aqueous environments?

- Methodological Answer :

- Stability : Hydrolysis of the urea bond is pH-dependent, with accelerated degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) enhance stability .

- Reactivity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., ethanol) favor H-bonding interactions .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported synthetic yields for urea derivatives across studies?

- Methodological Answer :

- Reproduce Protocols : Ensure identical reagent purity, equipment calibration, and reaction scaling.

- By-Product Analysis : Use HPLC or GC-MS to identify unaccounted impurities affecting yield calculations .

- Statistical Validation : Apply ANOVA to compare yield data across multiple trials and identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.